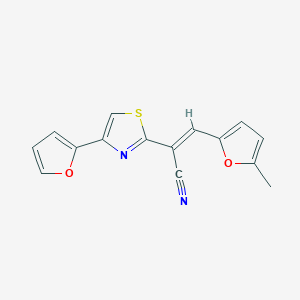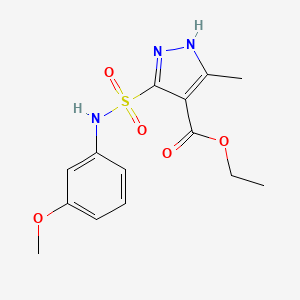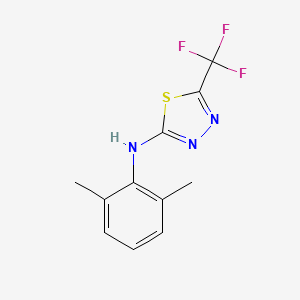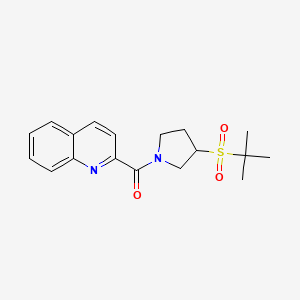
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile, commonly known as FTAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTAN is a heterocyclic compound that consists of a thiazole and a furan ring, and it has been found to possess unique properties that make it a promising candidate for a wide range of applications.
Mechanism of Action
The mechanism of action of FTAN is not fully understood, but it is believed to involve the interaction of the compound with various cellular pathways and receptors. Studies have shown that FTAN can inhibit the activity of certain enzymes that are involved in cancer cell proliferation, leading to the suppression of tumor growth. Additionally, FTAN has been found to modulate the activity of certain inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
FTAN has been found to possess various biochemical and physiological effects that make it a promising candidate for a wide range of applications. Studies have shown that FTAN can induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. Additionally, FTAN has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
FTAN has several advantages that make it a popular compound for use in laboratory experiments. Firstly, it is relatively easy to synthesize, and the synthesis process can be easily scaled up for large-scale production. Secondly, FTAN is stable under a wide range of conditions, making it suitable for use in various applications. However, one of the limitations of FTAN is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for the research and development of FTAN. One potential area of research is the development of new drugs based on FTAN for the treatment of cancer and inflammatory diseases. Additionally, there is a growing interest in the use of FTAN in the fabrication of organic electronics, such as OLEDs and OPVs. Further research is needed to fully understand the mechanism of action of FTAN and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of FTAN can be achieved through a multi-step process that involves the reaction of various reagents. One of the commonly used methods involves the reaction of 2-acetyl furan and 2-aminothiazole in the presence of a catalyst such as acetic acid. The resulting product is then reacted with acetonitrile and sodium ethoxide to form FTAN.
Scientific Research Applications
FTAN has been extensively studied for its potential applications in various fields such as materials science, medicinal chemistry, and organic electronics. In materials science, FTAN has been used as a building block for the synthesis of novel polymers and materials with unique properties such as high thermal stability and solubility. In medicinal chemistry, FTAN has been found to possess anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In organic electronics, FTAN has been used as a key component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
properties
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c1-10-4-5-12(19-10)7-11(8-16)15-17-13(9-20-15)14-3-2-6-18-14/h2-7,9H,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKCOGOEXQVPFN-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2592955.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2592958.png)


![2-(4-Chlorophenyl)-3-{[4-(3,4-dichlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2592963.png)
![6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592965.png)




![2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride](/img/structure/B2592974.png)
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2592976.png)
![1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2592977.png)